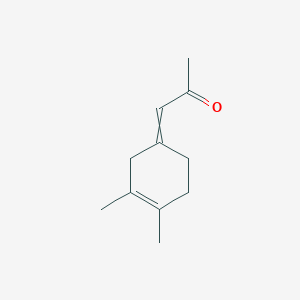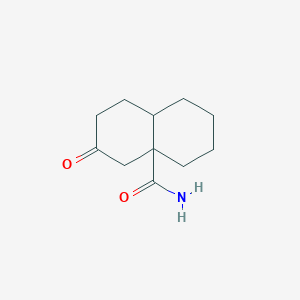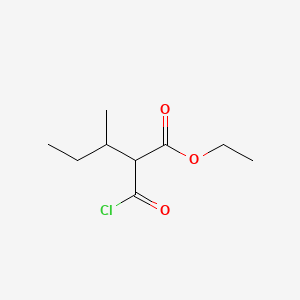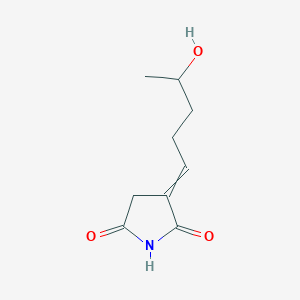![molecular formula C15H13F3N2 B14368469 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline CAS No. 93374-40-4](/img/structure/B14368469.png)
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₅H₁₃F₃N₂ and a molecular weight of 278.272 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzaldehyde and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium or copper may be used.
Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification.
Análisis De Reacciones Químicas
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Aminobenzaldehyde: A precursor in the synthesis of the compound, known for its role in various organic reactions.
3-(Trifluoromethyl)aniline: Another precursor, widely used in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)aniline: A related compound with similar chemical properties but different applications.
Propiedades
Número CAS |
93374-40-4 |
|---|---|
Fórmula molecular |
C15H13F3N2 |
Peso molecular |
278.27 g/mol |
Nombre IUPAC |
4-[2-(4-aminophenyl)ethenyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)14-9-13(20)8-5-11(14)4-1-10-2-6-12(19)7-3-10/h1-9H,19-20H2 |
Clave InChI |
YACDZASCSWBARS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)N)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)


![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)

![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)


